molecular formula C10H20O2 B1585465 Pentyl 2-methylbutyrate CAS No. 68039-26-9

Pentyl 2-methylbutyrate

Cat. No. B1585465
CAS RN: 68039-26-9
M. Wt: 172.26 g/mol
InChI Key: RHNBXPIJLXBHMF-UHFFFAOYSA-N
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Description



  • Pentyl 2-methylbutyrate , also known as methyl butanoate , is the methyl ester of butyric acid.

  • It has a fruity odor, resembling apples or pineapples.

  • At room temperature, it is a colorless liquid with low solubility in water, forming an oily layer.

  • It is flammable but has a relatively low vapor pressure, making it safe to handle at room temperature.




  • Molecular Structure :



    • Chemical formula: C<sub>10</sub>H<sub>20</sub>O<sub>2</sub>

    • Molar mass: 172.26 g/mol

    • Isotopologues: pentyl 2-methylbutanoate-d-3





  • Chemical Reactions Analysis



    • Pentyl 2-methylbutyrate can undergo ester hydrolysis to form butyric acid and pentanol.

    • It can also participate in esterification reactions with alcohols.




  • Scientific Research Applications

    1. Animal Nutrition and Rumen Fermentation

    Pentyl 2-methylbutyrate (2MB), a variant of 2-methylbutyrate, has been studied for its effects on rumen fermentation and animal nutrition. For instance, studies on Simmental steers have shown that 2MB supplementation can impact rumen fermentation, enzyme activities, and feed digestibility. This is crucial for understanding and improving the dietary management of livestock (Wang et al., 2012). Similarly, research on dairy calves indicates that 2MB can influence growth performance and ruminal development, providing insights into better feeding strategies for young livestock (Liu et al., 2016).

    2. Medical Applications

    In the medical field, derivatives of 2-methylbutyrate, like beta-hydroxy-beta-methylbutyrate (HMB), are being researched for their potential in various therapeutic areas. For example, a study has shown that HMB supplementation could prevent radiation dermatitis in head and neck cancer patients undergoing concurrent chemoradiotherapy (Imai et al., 2014). Additionally, HMB has been evaluated for its ability to mitigate muscle loss in older adults, suggesting a potential role in geriatric care (Wu et al., 2015).

    3. Biofuels and Combustion Research

    Research in the field of biofuels has explored the combustion characteristics of compounds like 2-methylbutanol, which shares a similar molecular structure with Pentyl 2-methylbutyrate. Such studies provide insights into alternative fuel sources and their environmental impact (Park et al., 2015).

    4. Forensic Science

    In forensic science, derivatives of 2-methylbutyrate have been studied for their potential as volatile markers in the decomposition process. This research is crucial for improving forensic methodologies and tools (Rosier et al., 2015).

    Safety And Hazards



    • Not classified as hazardous.

    • No specific safety precautions required.




  • Future Directions



    • Research on its applications in perfumes, flavorings, and combustion studies.

    • Further investigations into its biological effects and potential uses.




    Please note that this analysis is based on available data, and further research may reveal additional insights1234


    properties

    IUPAC Name

    pentyl 2-methylbutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RHNBXPIJLXBHMF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCOC(=O)C(C)CC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H20O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50867443
    Record name Butanoic acid, 2-methyl-, pentyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50867443
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    172.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Pentyl 2-methylbutyrate

    CAS RN

    68039-26-9
    Record name Pentyl 2-methylbutanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=68039-26-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Butanoic acid, 2-methyl-, pentyl ester
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Butanoic acid, 2-methyl-, pentyl ester
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Butanoic acid, 2-methyl-, pentyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50867443
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Pentyl 2-methylbutyrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.022
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    40
    Citations
    M Mittersteiner, BL Linshalm, APF Vieira… - Chirality, 2018 - Wiley Online Library
    … In order to confirm the selectivity, (R)-pentyl 2-methylbutyrate catalyzed by CaLB was isolated … for four consecutive reactions in the preparation of (S)-pentyl 2-methylbutyrate (Figure 2). …
    Number of citations: 8 onlinelibrary.wiley.com
    HL De Pooter, JP Montens, GA Willaert… - Journal of Agricultural …, 1983 - ACS Publications
    CONCLUSION The work reported here shows that although CA storage prevents deterioration due to rotting and physiological disorder, it importantly influences the eating quality of the …
    Number of citations: 91 pubs.acs.org
    D Yan, J Shi, X Ren, Y Tao, F Ma, R Li, X Liu, C Liu - Food chemistry, 2020 - Elsevier
    ‘Honeycrisp’ is a popular apple cultivar because of its superior appearance and flavor. We investigated its aroma profiles and characteristic aroma. Whereas the aroma profiles of …
    Number of citations: 50 www.sciencedirect.com
    A Martínez, A Hernández, C Moraga, P Tejero… - LWT, 2022 - Elsevier
    The aim of this study was to investigate changes in the volatile organic compound (VOC) profile of apples cv. ‘Golden Delicious’ associated with mechanical damage. The performance …
    Number of citations: 5 www.sciencedirect.com
    SFAR Reis, SM Rocha, AS Barros, I Delgadillo… - Food Chemistry, 2009 - Elsevier
    The volatile composition of ‘Bravo de Esmolfe’ (BE) apple was achieved by headspace-solid phase microextraction (HS-SPME) followed by gas chromatography–mass spectrometry (…
    Number of citations: 44 www.sciencedirect.com
    LW Haymon, LW Aurand - Journal of Agricultural and Food …, 1971 - ACS Publications
    … This group included 4methyl-1 -pentyl-2-methylbutyrate (peak No. methyl-1pentyl-3-methylbutyrate (peak No. and cw-3-hexenyli so valerate (peak No. …
    Number of citations: 41 pubs.acs.org
    RDMC Amboni, B da Silva Junkes, VEF Heinzen… - Journal of Molecular …, 2002 - Elsevier
    A semi-empirical topological method was developed for the prediction of the chromatographic retention of linear and branched esters. The topological values are obtained by a …
    Number of citations: 31 www.sciencedirect.com
    CE Quijano, JA Pino - Journal of Essential Oil Research, 2010 - Taylor & Francis
    Fruit volatiles of three Colombian cultivars of Capsicum frutescens (Cesari amarillo, Cesari morado and Pajarito) were analyzed by GC and GC/MS. One-hundred-seventy-two volatile …
    Number of citations: 7 www.tandfonline.com
    HL De Pooter, BA Coolsaet, PJ Dirinck… - Essential Oils and …, 1985 - Springer
    By concentrating the heads pace components of intact fruits, vegetables and flowers on Tenax GC, followed by thermal desorption and GC-MS, the composition of the volatiles present …
    Number of citations: 21 link.springer.com
    ÉS Souza, CA Kuhnen, B da Silva Junkes… - Journal of Molecular …, 2009 - Elsevier
    The semi-empirical electrotopological index, I SET, used for QSRR models, was developed and optimized to describe the chromatographic retention of saturated esters on the five …
    Number of citations: 10 www.sciencedirect.com

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